molecular formula C11H10N2O B1322580 [4-(Pyrazin-2-yl)phenyl]methanol CAS No. 545421-49-6

[4-(Pyrazin-2-yl)phenyl]methanol

Cat. No.: B1322580
CAS No.: 545421-49-6
M. Wt: 186.21 g/mol
InChI Key: IKWXAZOUOQJQOH-UHFFFAOYSA-N
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Description

Structural Framework and Research Significance

The molecular structure of [4-(Pyrazin-2-yl)phenyl]methanol consists of a pyrazine (B50134) ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, attached to a phenyl group which, in turn, bears a hydroxymethyl (-CH₂OH) substituent. smolecule.com The chemical formula for this compound is C₁₁H₁₀N₂O. uni.lu This unique combination of a nitrogen-containing heterocycle and a functionalized aromatic ring is what lends the molecule its particular research significance.

The pyrazine moiety is a known pharmacophore, a part of a molecular structure that is responsible for a drug's or a ligand's pharmacological or biological activity. mdpi.com The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets. The phenylmethanol group provides a site for further chemical modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced properties. smolecule.com

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Melting Point 113-115 °C

This data is compiled from publicly available chemical information. smolecule.com

Academic Context and Historical Overview of Related Pyrazine and Phenylmethanol Chemistry

The study of pyrazine and its derivatives has a rich history in chemistry. Pyrazine itself, with the chemical formula C₄H₄N₂, is a heterocyclic aromatic compound. wikipedia.org The pyrazine ring is a key component in many biologically active molecules and approved drugs. nih.gov For instance, pyrazinamide (B1679903) is a frontline medication used in the treatment of tuberculosis. taylorandfrancis.com The development of pyrazine chemistry has been driven by the quest for new pharmaceuticals with improved efficacy and novel mechanisms of action. mdpi.com

Phenylmethanol, also known as benzyl (B1604629) alcohol, and its derivatives have long been fundamental building blocks in organic synthesis. They are utilized in a wide range of chemical transformations, including the synthesis of esters, ethers, and as precursors for various functional groups. The reactivity of the hydroxyl group and the stability of the phenyl ring make phenylmethanol derivatives versatile intermediates in the preparation of complex organic molecules. acs.orgsigmaaldrich.com The convergence of pyrazine and phenylmethanol chemistry in the structure of this compound represents a strategic approach to designing molecules with tailored biological and material properties.

Current Research Trends and Open Questions for this compound

Current research on this compound and its analogs is primarily focused on exploring their potential in medicinal chemistry. Studies have suggested that compounds with similar pyrazine-phenyl structures may possess antimicrobial, anti-inflammatory, and even anticancer properties. smolecule.commdpi.com The versatility of the this compound scaffold allows for systematic modifications to probe structure-activity relationships, a key aspect of drug discovery.

One of the major open questions is the full extent of the biological activities of this compound and its derivatives. While preliminary studies on related compounds are promising, comprehensive biological evaluations are needed to identify specific cellular targets and mechanisms of action. smolecule.com Furthermore, the exploration of this compound in materials science is still in its nascent stages. Its aromatic and heterocyclic nature suggests potential for applications in the development of novel polymers, ligands for catalysis, and functional dyes.

Future research will likely involve the synthesis of a broader library of derivatives to optimize biological activity and explore new applications. Advanced computational studies could also provide deeper insights into the molecular interactions of these compounds, guiding the design of more potent and selective molecules. The development of efficient and scalable synthetic routes to this compound and its analogs will also be crucial for advancing its research and potential commercial applications. mdpi.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-pyrazin-2-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-9-1-3-10(4-2-9)11-7-12-5-6-13-11/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWXAZOUOQJQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545421-49-6
Record name [4-(Pyrazin-2-yl)phenyl]methanol
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Synthetic Methodologies and Pathways for 4 Pyrazin 2 Yl Phenyl Methanol

Nucleophilic Substitution Approaches to Pyrazine (B50134) Derivatives as Precursors

One common strategy in the synthesis of pyrazine-containing aromatic compounds involves nucleophilic substitution reactions. This approach typically utilizes a halogenated pyrazine derivative as an electrophile. For the synthesis of [4-(Pyrazin-2-yl)phenyl]methanol precursors, a reaction can be designed where a halogenated pyrazine, such as 2-chloropyrazine (B57796), reacts with a substituted phenyl nucleophile.

For instance, a Suzuki-Miyaura coupling reaction, a powerful cross-coupling method, is well-suited for this purpose. This palladium-catalyzed reaction couples an aryl halide with an organoboron reagent. To generate a precursor for this compound, a halogenated pyrazine can be reacted with a phenylboronic acid derivative that already contains a protected hydroxymethyl group or a group that can be readily converted to it. Research has shown that dichloropyrazines can act as effective electrophilic partners, reacting with aryl boronic acids under optimized palladium catalysis to yield the desired diarylpyrazines in moderate to good yields. smolecule.com

Another related cross-coupling method is the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds. While not directly applicable to the C-C bond in the target molecule, it highlights the versatility of palladium-catalyzed reactions in constructing complex heterocyclic systems. smolecule.com

Reduction Reactions for the Formation of the Hydroxymethyl Moiety

A key step in many synthetic routes to this compound is the formation of the hydroxymethyl (-CH₂OH) group. This is typically achieved by the reduction of a corresponding carbonyl compound, such as an aldehyde, carboxylic acid, or ester.

Starting with a precursor like 4-(pyrazin-2-yl)benzaldehyde or methyl 4-(pyrazin-2-yl)benzoate, the hydroxymethyl group can be formed using a variety of reducing agents. The choice of reagent depends on the nature of the starting material and the desired selectivity.

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols. smolecule.com

Sodium Borohydride (NaBH₄): A milder reducing agent, ideal for the selective reduction of aldehydes and ketones. It is generally safer and easier to handle than LiAlH₄.

The general transformation involves the reduction of the carbonyl group on the phenyl ring that is already attached to the pyrazine moiety.

Precursor Functional GroupCommon Reducing AgentProduct Functional Group
Aldehyde (-CHO)Sodium Borohydride (NaBH₄)Primary Alcohol (-CH₂OH)
Ester (-COOR)Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)
Carboxylic Acid (-COOH)Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)

Direct Methanolysis Techniques for Pyrazine-Substituted Aromatic Compounds

Direct methanolysis, or more accurately, hydroxymethylation, can be a potential route to install the hydroxymethyl group directly onto the pyrazine-phenyl scaffold. This electrophilic substitution reaction typically involves reacting the aromatic compound with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in the presence of an acid catalyst. smolecule.com

This method is contingent on the reactivity of the 4-(pyrazin-2-yl)benzene substrate and the ability to control the position of the substitution. The pyrazine ring is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution. Therefore, forcing conditions may be required, and regioselectivity could be an issue, potentially leading to a mixture of products.

Catalytic and Stereoselective Synthesis Considerations

While this compound itself is not a chiral molecule, the principles of catalytic and stereoselective synthesis are crucial when considering the synthesis of its derivatives or related chiral compounds. If a chiral center were to be introduced, for example, by substitution on the methylene (B1212753) bridge or through dearomatization of one of the rings, enantioselective methods would be necessary.

Asymmetric Hydrogenation: A relevant example is the asymmetric hydrogenation of a prochiral ketone precursor. A method for preparing (R)-phenyl(pyridin-2-yl)methanol derivatives involves the asymmetric hydrogenation of the corresponding ketone using an Iridium catalyst with a chiral ligand. google.com This approach achieves high yields and excellent enantioselectivity (ee values often above 99%). google.com A similar strategy could be envisioned for a precursor like 4-(pyrazin-2-yl)benzoyl, should a chiral alcohol be the target.

Enantioselective Dearomatization: Recent advances have demonstrated the highly enantioselective copper-catalyzed dearomatization of pyrazine itself. nih.gov In this process, pyrazine reacts with a chloroformate and an alkyne in the presence of a copper salt and a chiral ligand (e.g., StackPhos) to yield chiral 2,3-disubstituted dihydropyrazines with high enantiomeric excess. nih.gov This powerful strategy allows for the creation of complex, optically active C-substituted piperazines from a simple aromatic starting material, showcasing a state-of-the-art method for introducing stereocenters into the pyrazine core. nih.gov

Catalytic SystemTransformationApplication Relevance
Iridium (Ir) / Chiral LigandAsymmetric hydrogenation of a ketone to a chiral alcoholSynthesis of chiral analogs of this compound
Copper (Cu) / StackPhosEnantioselective dearomatization of pyrazineIntroduction of chirality directly into the pyrazine ring system

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of growing importance. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

In the context of synthesizing this compound and its precursors, several green approaches can be considered:

Solvent Selection: The development of environmentally benign synthetic methods focuses on reducing the use of toxic organic solvents. smolecule.com Promising alternatives include deep eutectic solvents and ionic liquids. smolecule.com For example, choline chloride-based deep eutectic solvents have been shown to be effective as both solvents and catalysts in the synthesis of pyrazine derivatives. smolecule.com

One-Pot Synthesis: Combining multiple reaction steps into a single "one-pot" procedure avoids the need for intermediate work-up and purification steps, saving time, solvents, and energy. nih.govtandfonline.com An environmentally benign one-pot method for preparing pyrazine derivatives from benzil and ethylene diamine using a catalytic amount of base in methanol (B129727) has been reported. tandfonline.com

Catalysis: The use of catalysts, especially in small quantities, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents that generate large amounts of waste. The palladium-catalyzed cross-coupling reactions mentioned in section 2.1 are a prime example.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. tsijournals.com

Chemical Reactivity and Mechanistic Investigations of 4 Pyrazin 2 Yl Phenyl Methanol

Oxidation Reactions of the Primary Alcohol Group

The primary alcohol group in [4-(pyrazin-2-yl)phenyl]methanol is susceptible to oxidation to yield the corresponding aldehyde, 4-(pyrazin-2-yl)benzaldehyde, or further to the carboxylic acid, 4-(pyrazin-2-yl)benzoic acid, depending on the choice of oxidizing agent and reaction conditions.

A variety of oxidizing agents can be employed for the conversion of benzylic alcohols to carbonyl compounds. nih.gov Milder reagents are typically used to selectively obtain the aldehyde without over-oxidation. Pyridinium (B92312) chlorochromate (PCC) is a well-established reagent for the oxidation of primary alcohols to aldehydes. libretexts.orgmasterorganicchemistry.comwikipedia.orgyoutube.com The reaction is generally carried out in a solvent like dichloromethane. researchgate.net Another effective reagent is manganese dioxide (MnO₂), which is particularly useful for the oxidation of benzylic alcohols.

The oxidation of substituted benzyl (B1604629) alcohols has been studied using pyrazinium dichromate (PzDC), which oxidizes them to the corresponding aldehydes. The mechanism is believed to involve the formation of a chromate (B82759) ester intermediate.

Recent advancements have introduced N-heterocycle-stabilized iodanes (NHIs) as effective reagents for the mild oxidation of activated alcohols, including benzylic alcohols, to aldehydes with high yields and without significant over-oxidation. nih.govbeilstein-journals.orgresearchgate.netchemrxiv.org These reactions can be activated by chloride additives. nih.govbeilstein-journals.orgresearchgate.net

Table 1: Representative Oxidation Reactions of Benzylic Alcohols

Oxidizing AgentSubstrate (Analogue)ProductYield (%)Reference
Pyridinium Chlorochromate (PCC)Primary Benzylic AlcoholAldehydeGood libretexts.orgmasterorganicchemistry.com
Manganese Dioxide (MnO₂)Benzylic AlcoholAldehydeGood researchgate.net
Pyrazinium Dichromate (PzDC)Substituted Benzyl AlcoholCorresponding Aldehyde-
N-Heterocycle-Stabilized Iodane (NHI) / Chloride AdditiveBenzylic AlcoholAldehydeup to 97% nih.govbeilstein-journals.orgresearchgate.net

Esterification and Etherification Reactions of the Hydroxymethyl Group

The hydroxymethyl group of this compound can readily undergo esterification and etherification reactions to form a variety of derivatives.

Esterification:

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivatives, such as acyl chlorides or acid anhydrides. The reaction of alcohols with acyl chlorides is a common method for ester synthesis. wikipedia.org For instance, the reaction of this compound with an acyl chloride, like ethanoyl chloride, in the presence of a base would be expected to yield the corresponding ester, [4-(pyrazin-2-yl)phenyl]methyl acetate. The Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, is another viable method. mdpi.com

Etherification:

The Williamson ether synthesis is a widely used method for the preparation of ethers, involving the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comchem-station.comrichmond.eduorganic-synthesis.comkhanacademy.org In the case of this compound, it would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. organic-synthesis.com This alkoxide can then react with an alkyl halide (e.g., methyl iodide) to produce the ether, such as 2-(4-(methoxymethyl)phenyl)pyrazine. This reaction proceeds via an SN2 mechanism and is most efficient with primary alkyl halides. masterorganicchemistry.comchem-station.com

Table 2: Representative Esterification and Etherification Reactions

Reaction TypeReagentsExpected ProductGeneral YieldReference
EsterificationAcyl Chloride (e.g., Ethanoyl Chloride), Base[4-(Pyrazin-2-yl)phenyl]methyl acetateGood wikipedia.org
Etherification (Williamson)1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I)2-(4-(Methoxymethyl)phenyl)pyrazineGood masterorganicchemistry.comorganic-synthesis.com

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, such as nitration and halogenation. The regioselectivity of these reactions is influenced by the directing effects of the two substituents on the ring: the hydroxymethyl group (-CH₂OH) and the pyrazin-2-yl group.

The hydroxymethyl group is generally considered a weak activating group and an ortho, para-director. The pyrazinyl group, being an electron-withdrawing heterocycle, is expected to be a deactivating group and a meta-director. However, in biphenyl-like systems, a phenyl group is considered a weak activator and an ortho, para-director. masterorganicchemistry.com Therefore, the substitution pattern will be a result of the combined influence of these two groups.

Bromination:

Aromatic bromination can be achieved using reagents like N-bromosuccinimide (NBS). google.com The reaction of biphenyl (B1667301) with a chlorinating agent has been shown to result in substitution at the para position. masterorganicchemistry.com

Nitration:

Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. nih.govresearchgate.net The nitration of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups has been studied, indicating that nitration can occur on various heterocyclic systems. nih.gov

Table 3: Predicted Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)Basis for Prediction
BrominationN-Bromosuccinimide (NBS)Substitution on the phenyl ring, likely at the position ortho to the hydroxymethyl group and meta to the pyrazinyl group.Directing effects of substituents. masterorganicchemistry.com
NitrationHNO₃, H₂SO₄Substitution on the phenyl ring, likely at the position ortho to the hydroxymethyl group and meta to the pyrazinyl group.Directing effects of substituents. nih.govresearchgate.net

Reactivity of the Pyrazine (B50134) Heterocycle

The pyrazine ring in this compound possesses its own distinct reactivity, primarily centered around the nitrogen atoms and the carbon atoms of the heterocyclic ring.

N-Oxidation:

The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. researchgate.netnih.govacs.org Reagents such as peracetic acid or peroxysulfuric acid have been used for the N-oxidation of phenyl- and chlorophenylpyrazines. acs.org These N-oxides can serve as intermediates for further functionalization.

Cross-Coupling Reactions:

The pyrazine ring can participate in metal-catalyzed cross-coupling reactions. For instance, if a halogen atom is introduced onto the pyrazine ring, it can undergo Suzuki-Miyaura cross-coupling with boronic acids. researchgate.netdntb.gov.uaresearchgate.netnih.govmdpi.com This reaction is a powerful tool for forming carbon-carbon bonds. The coupling of 2-chloropyrazine (B57796) with various arylboronic acids has been reported. researchgate.netdntb.gov.ua This suggests that a halogenated derivative of this compound could be coupled with other aryl or vinyl boronic acids.

Table 4: Potential Reactions of the Pyrazine Ring

Reaction TypeReagentsPotential ProductBasis
N-OxidationPeroxy-acid (e.g., peracetic acid)[4-(1-Oxido-pyrazin-1-ium-2-yl)phenyl]methanolN-oxidation of phenylpyrazines. researchgate.netacs.org
Suzuki Coupling (of a halo-derivative)Arylboronic acid, Pd catalyst, BaseAryl-substituted pyrazine derivativeSuzuki coupling of chloropyrazines. researchgate.netdntb.gov.ua

Exploration of Novel Reaction Mechanisms and Pathways

The unique combination of a benzylic alcohol and a pyrazine ring within the same molecule opens avenues for exploring novel reaction mechanisms and pathways. Computational studies on pyrazine-based conjugates have been used to support observed biological properties. mdpi.com

Mechanistic studies on the oxidation of benzylic alcohols often point to the formation of intermediate complexes with the oxidizing agent. For example, the oxidation of benzyl alcohols by pyrazinium dichromate is proposed to proceed through a chromate ester intermediate.

The synthesis of pyrazines and quinoxalines via acceptorless dehydrogenative coupling routes catalyzed by manganese pincer complexes has been reported, with a proposed mechanism involving the formation of a cyclic intermediate. acs.org While not directly involving this compound, these studies provide insight into potential catalytic cycles and intermediates that could be relevant for developing new synthetic routes and understanding the reactivity of this class of compounds.

Further research, including detailed kinetic studies and computational modeling of reaction pathways involving this compound, would be invaluable in elucidating novel mechanisms and expanding its synthetic utility.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For [4-(Pyrazin-2-yl)phenyl]methanol, both ¹H and ¹³C NMR spectroscopy provide critical data for structural assignment.

¹H NMR Spectroscopy: In deuterated chloroform (B151607) (CDCl₃), the proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the pyrazine (B50134) ring, the phenyl ring, and the methanol (B129727) group would each have characteristic chemical shifts and coupling patterns. For instance, the methylene (B1212753) protons (-CH₂OH) would likely appear as a singlet, while the aromatic protons would exhibit a more complex set of multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For example, the carbon atom of the hydroxymethyl group (-CH₂OH) would resonate at a higher field compared to the aromatic carbons. The carbon atoms of the pyrazine and phenyl rings would appear in the downfield region typical for aromatic carbons.

¹H NMR Data (Predicted)
Chemical Shift (ppm) Assignment
~4.7-CH₂ (methylene protons)
~7.4-8.6Aromatic protons (phenyl and pyrazine rings)
~1.9-OH (hydroxyl proton)
¹³C NMR Data (Predicted)
Chemical Shift (ppm) Assignment
~65-CH₂ (methylene carbon)
~127-150Aromatic carbons (phenyl and pyrazine rings)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group due to O-H stretching vibrations. C-H stretching vibrations of the aromatic rings and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the primary alcohol would be observed in the 1050-1250 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations would be found in the 1400-1600 cm⁻¹ range. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The pyrazine ring, in particular, has characteristic ring stretching and deformation modes that can be observed. nih.govresearchgate.netnih.govresearchgate.net The interaction of the pyrazine nitrogen with surfaces can lead to enhanced Raman signals, a phenomenon known as Surface-Enhanced Raman Spectroscopy (SERS). nih.gov

IR Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Functional Group
3200-3600 (broad)O-H stretch (alcohol)
3000-3100Aromatic C-H stretch
2850-2960Aliphatic C-H stretch
1400-1600Aromatic C=C and C=N stretch
1050-1250C-O stretch (primary alcohol)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₀N₂O, giving it a molecular weight of approximately 186.21 g/mol . smolecule.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 186. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or cleavage of the pyrazine ring, leading to characteristic fragment ions. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, confirming the elemental composition. rsc.org Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, which can aid in its identification. uni.lu

Mass Spectrometry Data
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol smolecule.com
Monoisotopic Mass 186.07932 Da uni.lu
Predicted [M+H]⁺ 187.08660 m/z uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazine and phenyl rings in this compound contain π-electron systems, which give rise to characteristic UV-Vis absorption bands. nih.gov

The spectrum would be expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy, would be associated with the aromatic systems. The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms of the pyrazine ring, would occur at longer wavelengths. The presence of the hydroxymethyl group may cause a slight shift in the absorption maxima compared to the unsubstituted parent compound. Studies on similar compounds show that the electronic properties can be tuned by substituents on the aromatic rings. nih.gov

UV-Vis Spectroscopy Data (Predicted)
Transition Approximate Wavelength Range (nm)
π → π200-280
n → π> 280

X-ray Crystallography for Solid-State Structure Determination

Computational and Theoretical Chemistry Studies of 4 Pyrazin 2 Yl Phenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For [4-(Pyrazin-2-yl)phenyl]methanol, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. materialssquare.com These calculations find the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

The optimized geometry is confirmed to be at a true energy minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the vibrational analysis. materialssquare.com Theoretical studies on similar pyrazine (B50134) derivatives have demonstrated that DFT methods can accurately predict geometric parameters that are in good agreement with experimental data, often with slight variations attributed to the calculations being performed on an isolated molecule in the gaseous phase versus the solid state in experimental conditions. nih.gov The planarity of the pyrazine and phenyl rings, as well as the orientation of the methanol (B129727) substituent, are key geometric features determined through these calculations.

Analysis of Molecular Descriptors: Topological Polar Surface Area (TPSA), LogP, Hydrogen Bond Acceptors/Donors, Rotatable Bonds

Molecular descriptors are numerical values that characterize the properties of a molecule. They are crucial in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, particularly in drug discovery and development. researchgate.netresearchgate.net For this compound, these descriptors provide a snapshot of its physicochemical properties.

DescriptorValueSignificance
Topological Polar Surface Area (TPSA) 53.3 ŲTPSA is a good indicator of a drug's ability to permeate cell membranes. A value below 140 Ų is generally considered favorable for good oral bioavailability. researchgate.net
LogP (Octanol-Water Partition Coefficient) 1.8LogP is a measure of a compound's lipophilicity. A value around 1.8 suggests a balanced solubility in both aqueous and lipid environments, which is often desirable for drug candidates.
Hydrogen Bond Acceptors 3The nitrogen atoms in the pyrazine ring and the oxygen atom of the methanol group can act as hydrogen bond acceptors, influencing the molecule's interaction with biological targets. researchgate.net
Hydrogen Bond Donors 1The hydroxyl group of the methanol substituent is the primary hydrogen bond donor, playing a key role in molecular interactions. researchgate.net
Rotatable Bonds 2The number of rotatable bonds indicates the conformational flexibility of the molecule. A lower number, such as two, suggests a more rigid structure, which can be advantageous for binding to a specific target. researchgate.net

These descriptors for this compound suggest that it possesses drug-like properties according to Lipinski's rule of five, which are guidelines for predicting the oral bioavailability of a compound. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. ucdavis.edumostwiedzy.placs.org The energy and distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature.

The HOMO is the orbital from which a molecule is most likely to donate electrons, thus indicating its nucleophilicity. ucdavis.edu Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. ucdavis.edu The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. bendola.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the methanol group, while the LUMO is anticipated to be distributed over the electron-deficient pyrazine ring. This distribution suggests that the molecule can act as both an electron donor and acceptor at different sites, which is a key feature for its potential interactions with biological macromolecules.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scbdd.com For this compound, the key rotatable bonds are between the phenyl ring and the pyrazine ring, and between the phenyl ring and the methanol group.

By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. scbdd.comresearchgate.netjocpr.com The PES maps the energy of the molecule as a function of its geometry, allowing for the identification of stable conformers (energy minima) and the transition states between them (saddle points). scbdd.comresearchgate.netjocpr.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using DFT methods. For this compound, the aromatic protons on the phenyl and pyrazine rings are expected to appear in the downfield region (typically 7.0-9.0 ppm in ¹H NMR). The methylene (B1212753) protons of the methanol group would likely appear around 4.5-5.0 ppm, and the hydroxyl proton signal can vary but is often a broad singlet. libretexts.orglibretexts.org The carbon atoms of the aromatic rings would have characteristic shifts in the ¹³C NMR spectrum, generally between 120 and 160 ppm. libretexts.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed from the vibrational frequencies calculated using DFT. Key predicted vibrational modes for this compound would include the O-H stretching of the alcohol group (around 3300-3600 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=N and C=C stretching of the pyrazine and phenyl rings (in the 1400-1600 cm⁻¹ region), and the C-O stretching of the alcohol (around 1000-1200 cm⁻¹). nih.govlibretexts.org Comparing these predicted spectra with experimental data helps to confirm the molecular structure and the accuracy of the computational model.

Derivatization and Functionalization Strategies of 4 Pyrazin 2 Yl Phenyl Methanol

Chemical Modifications of the Hydroxymethyl Group

Oxidation: The primary alcohol of the hydroxymethyl group can be readily oxidized to the corresponding aldehyde, 4-(pyrazin-2-yl)benzaldehyde, a valuable intermediate for further synthetic elaborations such as the formation of imines, alkenes via Wittig-type reactions, or carboxylic acids upon further oxidation. Common oxidizing agents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the pyrazine (B50134) ring, which can be sensitive to certain strong oxidizing agents.

Esterification: Ester derivatives of [4-(Pyrazin-2-yl)phenyl]methanol can be synthesized through reaction with a variety of carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions. This functionalization is widely used to introduce a broad range of substituents, thereby altering the lipophilicity, steric profile, and potential biological activity of the parent molecule. For instance, esterification with bioactive carboxylic acids can lead to the development of novel prodrugs.

Etherification: The formation of ethers provides another avenue for modifying the hydroxymethyl group. Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, is a common method. Alternatively, acid-catalyzed condensation with other alcohols can be employed. These ether linkages can introduce new pharmacophores or alter the solubility and metabolic stability of the resulting compounds.

Modification Reagents and Conditions Product Potential Applications
OxidationMnO₂, PCC, Swern oxidation4-(Pyrazin-2-yl)benzaldehydeIntermediate for imine, alkene, and carboxylic acid synthesis
EsterificationCarboxylic acids, acid chlorides, anhydrides[4-(Pyrazin-2-yl)phenyl]methyl estersProdrug design, modification of physicochemical properties
EtherificationAlkyl halides (Williamson synthesis), Alcohols (acid catalysis)[4-(Pyrazin-2-yl)phenyl]methyl ethersIntroduction of new pharmacophores, improved metabolic stability

Functionalization of the Pyrazine Ring System

The pyrazine ring, being an electron-deficient heterocycle, presents a unique reactivity profile that can be exploited for various functionalization reactions. nih.gov Key strategies include halogenation, cross-coupling reactions, and N-oxidation.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the pyrazine ring serves as a critical step for subsequent cross-coupling reactions. The electron-withdrawing nature of the pyrazine nitrogen atoms facilitates nucleophilic aromatic substitution on halopyrazines. Direct halogenation can be challenging due to the deactivating effect of the ring nitrogens, often requiring harsh conditions. However, methods for the selective halogenation of pyrazine derivatives have been developed.

Cross-Coupling Reactions: Halogenated derivatives of this compound are valuable substrates for a variety of transition metal-catalyzed cross-coupling reactions. These reactions, including Suzuki-Miyaura, Stille, and Negishi couplings, allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, alkyl, and other organic moieties onto the pyrazine ring. researchgate.net Such modifications can significantly impact the electronic properties and biological activity of the molecule. For example, Suzuki coupling with various boronic acids can generate a library of diverse 2,5-disubstituted pyrazine derivatives. researchgate.net

N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. This transformation alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic attacks. Pyrazine N-oxides can also serve as precursors for further functionalization, including the introduction of cyano or other groups.

Substituent Effects on the Phenyl Moiety

The electronic nature of substituents on the phenyl ring of this compound can significantly influence the reactivity of the entire molecule. Both the pyrazine ring and the hydroxymethyl group are affected by the electron-donating or electron-withdrawing character of these substituents.

The reactivity of the pyrazine ring towards nucleophilic attack can be modulated by substituents on the phenyl ring. Electron-withdrawing groups on the phenyl ring will further decrease the electron density of the pyrazinyl system, potentially enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups will have the opposite effect.

The acidity of the hydroxymethyl proton and the susceptibility of the benzylic position to certain reactions can also be influenced by the phenyl substituents. For instance, electron-withdrawing groups can increase the acidity of the alcohol, while also affecting the stability of potential intermediates formed during reactions at the benzylic carbon. The Hammett equation can be a useful tool for quantifying these substituent effects on reaction rates and equilibrium constants.

Regioselective Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of this compound with precise control over the position of substituents is crucial for structure-activity relationship (SAR) studies. Regioselectivity can be achieved through various synthetic strategies, including the use of pre-functionalized starting materials and directing groups.

For instance, to synthesize analogues with substituents on the pyrazine ring, one could start with a pre-substituted pyrazine derivative and then introduce the phenylmethanol moiety. Alternatively, for substitution on the phenyl ring, a substituted phenylboronic acid could be coupled with a suitable pyrazine derivative. The synthesis of homologues, such as those with a longer alkyl chain between the phenyl ring and the hydroxyl group, can be achieved by employing different starting materials in the synthetic sequence.

C-H Activation Strategies for Selective Functionalization

Direct C-H activation has emerged as a powerful and atom-economical tool for the selective functionalization of aromatic and heteroaromatic compounds. This approach avoids the need for pre-functionalization (e.g., halogenation) and can lead to more efficient and environmentally friendly synthetic routes.

For this compound, C-H activation strategies can be envisioned for both the pyrazine and phenyl rings. The inherent acidity of certain C-H bonds in the electron-deficient pyrazine ring makes them potential targets for direct functionalization. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are often employed to facilitate these transformations.

Applications in Advanced Materials Science and Organic Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis

[4-(Pyrazin-2-yl)phenyl]methanol is a valuable building block in organic synthesis due to the distinct reactivity of its constituent parts. The hydroxymethyl group (-CH₂OH) can undergo a variety of standard transformations. For instance, it can be oxidized to form the corresponding aldehyde or carboxylic acid, providing entry into a wide range of further chemical modifications. Esterification with various carboxylic acids or acylation with acid chlorides can be used to introduce new functional groups. Furthermore, the hydroxyl group can be converted into a leaving group, such as a tosylate or halide, facilitating nucleophilic substitution reactions to introduce moieties like azides, cyanides, or other carbon and heteroatom nucleophiles. mdpi.com

The aromatic phenyl ring and the electron-deficient pyrazine (B50134) ring are amenable to various cross-coupling reactions. rsc.org Palladium-catalyzed reactions like Suzuki, Stille, and Heck couplings can be employed to form new carbon-carbon bonds, enabling the construction of more elaborate molecular architectures. rsc.org This versatility allows chemists to systematically modify the core structure, building complex molecules for applications ranging from medicinal chemistry to materials science.

Functional GroupReaction TypePotential ProductSignificance
Hydroxymethyl (-CH₂OH)Oxidation4-(Pyrazin-2-yl)benzaldehydeIntermediate for further synthesis (e.g., imines, Wittig reaction)
Hydroxymethyl (-CH₂OH)Esterification[4-(Pyrazin-2-yl)phenyl]methyl acetateModification of physical properties; prodrug strategies
Hydroxymethyl (-CH₂OH)Halogenation2-(4-(Chloromethyl)phenyl)pyrazinePrecursor for nucleophilic substitution reactions
Pyrazine/Phenyl RingSuzuki CouplingComplex biaryl systemsConstruction of conjugated materials and complex scaffolds
Pyrazine RingN-AlkylationPyrazinium saltsModulation of electronic properties; formation of ionic liquids
Table 1: Potential Synthetic Transformations of this compound.

Precursor in the Design and Synthesis of Functional Polymers and Macromolecules

The bifunctional nature of this compound makes it a promising monomer for the synthesis of functional polymers. The hydroxyl group can participate in step-growth polymerization reactions. For example, polycondensation with dicarboxylic acids or their derivatives would yield polyesters incorporating the pyrazin-phenyl moiety into the polymer backbone. These polymers could exhibit unique thermal, electronic, and coordination properties conferred by the pyrazine units.

Furthermore, the pyrazine ring itself offers opportunities for polymer formation. The nitrogen atoms can act as coordination sites for metal ions, leading to the formation of coordination polymers. mdpi.comresearchgate.net Research on the related linker, pyrazine-2,5-diyldimethanol, has shown its ability to form 1D and 3D coordination networks with various metal halides. mdpi.combohrium.compreprints.org In these structures, the pyrazine ring bridges metal centers, while the hydroxyl groups can extend the network through hydrogen bonding. mdpi.combohrium.com Similarly, this compound could be used to synthesize robust, multidimensional coordination polymers with potential applications in gas storage, catalysis, and sensing.

Integration into Novel Ligand Architectures for Catalysis

The pyrazine moiety is a well-established component in the design of ligands for transition metal catalysis. The two nitrogen atoms, positioned opposite each other, allow pyrazine to act as a bridging ligand between two metal centers. reddit.com While it cannot chelate a single metal ion due to its rigid structure, its derivatives are integral to creating more complex ligand systems. reddit.com

This compound can serve as a foundational scaffold for new catalytic ligands. The pyrazine nitrogen atoms can coordinate to a metal center, while the hydroxymethyl group can be chemically modified to introduce additional donor atoms (e.g., phosphorus, sulfur, or other nitrogen-based groups), creating multidentate pincer-type or hemilabile ligands. acs.orgrsc.org Such ligands are of great interest in homogeneous catalysis for transformations like hydrogenation, carbon dioxide reduction, and cross-coupling reactions. rsc.orgacs.org The electronic properties of the metal center can be fine-tuned by modifying substituents on the phenyl ring, allowing for the rational design of catalysts with specific activities and selectivities. The development of chiral pyridine-oxazoline ligands, for example, highlights the success of using hybrid N-heterocyclic ligands in asymmetric catalysis. rsc.org

Potential in Optoelectronic Materials and Devices

Pyrazine-containing compounds are increasingly being explored for their use in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells. rsc.org The pyrazine ring is electron-deficient, making it an excellent electron-acceptor unit. mdpi.comnih.gov When incorporated into a π-conjugated system with an electron-donating group (a "push-pull" architecture), it can facilitate intramolecular charge transfer (ICT), a key process for many optoelectronic materials. mdpi.com

The structure of this compound, which links an electron-deficient pyrazine to a phenyl ring, forms a core that is highly relevant to this field. This compound can be used as a building block to synthesize more complex donor-acceptor molecules. For example, the hydroxyl group could be used to attach various electron-donating moieties. Studies on related 2,5-di(aryleneethynyl)pyrazine derivatives show that the inclusion of the pyrazine ring lowers the HOMO-LUMO gap and enhances electron-transporting properties, which are beneficial for OLEDs. researchgate.netconsensus.app The photophysical properties of pyrazine derivatives, such as their fluorescence and excited-state dynamics, can be significantly influenced by metal coordination and the addition of other functional groups, opening pathways to new materials for lighting and solar energy conversion. acs.orgnih.govscilit.com

Pyrazine-Based SystemKey PropertyPotential ApplicationReference
2,5-di(aryleneethynyl)pyrazinesEnhanced electron transport; Red-shifted emissionOLEDs researchgate.net
Pyrazine-fused TetrazapentalenesBlue fluorescence (λem = 416–426 nm)Blue-light emitters acs.orgnih.gov
Pyrazino-phenanthroline-heliceneHigh photoluminescence quantum yieldLuminescent materials uj.edu.pl
Donor-Acceptor Pyrazine CompoundsIntramolecular Charge Transfer (ICT)Solar cells, NLO materials mdpi.com
Table 2: Optoelectronic Properties of Related Pyrazine Systems.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. This compound is an excellent candidate for a "tecton," or supramolecular building block, due to its capacity for multiple, directional interactions.

The key interactions that can drive the self-assembly of this molecule include:

Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor and acceptor. It can form strong, directional bonds with other molecules, including water or other pyrazinyl-methanol units, to create chains, layers, or more complex 3D networks. mdpi.commdpi.comacs.org Studies on similar pyrazole-methanol systems show the formation of dimers through methanol (B129727) bridges. nih.gov

π-π Stacking: The aromatic phenyl and pyrazine rings can stack with each other through π-π interactions, contributing to the stability and order of the resulting assembly. mdpi.com

Weak Hydrogen Bonds: C-H···N and C-H···O interactions involving the aromatic rings and the pyrazine nitrogens can provide additional stability and directional control to the supramolecular architecture. beilstein-journals.orgresearchgate.net

Research on pyrazine-based tectons has demonstrated their ability to form well-defined, polymorphic 2D structures on surfaces and 3D architectures like supramolecular hexagons in solution through coordination-driven self-assembly. beilstein-journals.orgrsc.orgnih.gov The interplay of these non-covalent forces allows this compound to be a versatile component in crystal engineering and the bottom-up fabrication of novel functional materials.

Interaction TypeParticipating GroupsRole in Self-AssemblyReference
Strong Hydrogen Bond-OH groupPrimary directional force, forms chains/networks mdpi.commdpi.com
π-π StackingPhenyl and Pyrazine ringsStabilizes layered structures mdpi.com
Weak Hydrogen Bond (C-H···N/O)Aromatic C-H, Pyrazine N, Hydroxyl OFine-tunes packing and dimensionality beilstein-journals.orgresearchgate.net
Coordination BondingPyrazine N atoms with Metal IonsForms robust coordination polymers and metallacycles rsc.orgacs.org
Table 3: Intermolecular Interactions Driving Pyrazine-based Self-Assembly.

Future Directions and Emerging Research Avenues for 4 Pyrazin 2 Yl Phenyl Methanol

Development of Sustainable and Scalable Synthetic Methodologies

The advancement of [4-(Pyrazin-2-yl)phenyl]methanol from a laboratory curiosity to a readily accessible building block hinges on the development of green and efficient synthetic routes. Current research in heterocyclic chemistry emphasizes sustainability, cost-effectiveness, and scalability.

Future synthetic strategies should move beyond traditional, multi-step processes and focus on methods that reduce waste and energy consumption. One promising avenue is the development of one-pot syntheses . Research has demonstrated that pyrazine (B50134) derivatives can be prepared in an environmentally benign manner using simple, cost-effective procedures. tandfonline.com For instance, a one-pot approach involving the reaction of diamines with diols in the presence of catalysts like granular alumina (B75360) has been reported for other pyrazines. tandfonline.com

A significant leap forward would be the application of enzymatic catalysis . Biocatalysts, such as lipases, offer high selectivity under mild conditions. A model for this approach is the synthesis of pyrazinamide (B1679903) derivatives, which has been successfully achieved using Lipozyme® TL IM from Thermomyces lanuginosus. nih.gov This enzymatic method not only represents a green alternative but can also be integrated into continuous-flow systems. nih.gov

Furthermore, microwave-assisted organic synthesis (MAOS) presents a powerful tool for accelerating reaction rates and improving yields, as demonstrated in the synthesis of other N-heterocycles like 2-pyrazoline (B94618) derivatives. excli.de Exploring patented catalytic systems involving metals such as copper-chromium, copper-zinc-chromium, or silver could also unlock efficient vapor-phase reactions for large-scale production. tandfonline.com

In-depth Exploration of Undiscovered Reactivity Patterns

While the fundamental reactivity of the alcohol and phenyl groups (e.g., oxidation, esterification, electrophilic substitution) is understood, the full reactive potential of this compound remains largely untapped. smolecule.com Future research should focus on exploring the interplay between its distinct functional groups.

Key areas for investigation include:

Reactivity of the Pyrazine Ring: The electron-deficient nature of the pyrazine ring makes it a candidate for nucleophilic aromatic substitution, allowing for the introduction of new functional groups.

Derivatization of the Hydroxyl Group: The methanol (B129727) moiety is a versatile handle for further transformations. For example, its conversion to an azidomethyl group, as has been achieved with analogous pyrazole-based methanols, would enable its use in "click chemistry" for conjugation to biomolecules or polymers. mdpi.com

Synthesis of Chiral Analogs: The creation of chiral, nonracemic derivatives could be crucial for pharmaceutical applications. Research on related (piperazin-2-yl)methanols has shown that stereoisomerism can profoundly impact biological activity and receptor affinity. nih.gov

Organometallic Complexation: The nitrogen atoms of the pyrazine ring can act as ligands for metal centers. A systematic study of its coordination chemistry could lead to the discovery of novel catalysts or functional materials.

Advanced Applications in Novel Material Systems

The unique electronic and structural characteristics of this compound make it an attractive candidate for the design of advanced materials. Its rigid, aromatic structure combined with coordination sites (pyrazine nitrogens) and a reactive handle (hydroxyl group) offers multiple points for incorporation into larger systems.

Emerging research could focus on:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyrazine moiety is a well-established linker in the construction of MOFs. The compound could be used as a functionalized linker to create porous materials with tailored properties for gas storage, separation, or catalysis.

Functional Polymers: Incorporation of the this compound unit into polymer backbones or as a pendant group could yield materials with enhanced thermal stability, specific optical properties, or chemical sensing capabilities.

Advanced Biomedical Linkers: There is a growing interest in semi-flexible linkers for the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce protein degradation. Similar structures, such as (4-(piperidin-4-yl)phenyl)methanol hydrochloride, are already used for this purpose, highlighting a high-value application for precisely designed heterocyclic linkers. sigmaaldrich.com

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of derivatives, modern synthesis technologies must be employed. Flow chemistry, in particular, offers significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability. mdpi.com

The synthesis of N-heterocycles is well-suited to flow chemistry. A continuous-flow microreactor system has been successfully developed for the enzymatic synthesis of pyrazinamide, demonstrating the feasibility of this approach for related compounds. nih.gov Such a system for this compound would allow for rapid, automated production and the creation of a library of derivatives by systematically varying starting materials.

ParameterBatch Reactor nih.govContinuous-Flow Microreactor nih.gov
Reaction Time 17 hours20 minutes (residence time)
Process Control Limited (bulk heating/stirring)Precise (temperature, flow rate)
Scalability Difficult, requires larger vesselsSimple, by running for longer time
Safety Potential for thermal runawayEnhanced, small reaction volumes

This table illustrates a typical comparison for a related enzymatic process, highlighting the advantages of flow chemistry.

Integrating these automated synthesis platforms with high-throughput screening would create a closed-loop system for accelerated discovery, enabling researchers to design, synthesize, and test new molecules with unprecedented efficiency. nih.gov

Theoretical and Computational Advancements for Predictive Chemical Design

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. For this compound, theoretical studies can illuminate its potential before a single reaction is run in the lab.

Future computational efforts should include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's optimized geometry, electronic structure, and spectral properties. Analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Natural Bond Orbital (NBO) charge distribution can predict its reactivity and potential for use in electronic materials. researchgate.net

Molecular Docking and Virtual Screening: If a biological target is identified, computational docking can predict the binding affinity and orientation of this compound and its virtual derivatives. This in silico approach has been effectively used to identify potent inhibitors from libraries of 2-pyrazoline derivatives. excli.de

ADME Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development in medicinal chemistry. excli.de

Predicted PropertyValueMethod/Source
Molecular Formula C11H10N2O-
Molecular Weight 186.21 g/mol -
XlogP (predicted) 0.6PubChemLite uni.lu
Monoisotopic Mass 186.07932 DaPubChemLite uni.lu
Predicted CCS ([M+H]+) 138.9 ŲCCSbase uni.lu

This table presents key physicochemical and predicted properties for the parent compound, which serve as a baseline for the design of future analogs.

By combining these theoretical approaches, researchers can adopt a predictive chemical design strategy, focusing experimental efforts on molecules with the highest probability of success for a given application.

Q & A

Basic: What are the common synthetic routes for preparing [4-(Pyrazin-2-yl)phenyl]methanol, and how are intermediates purified?

Answer:
A typical synthesis involves condensation of pyrazine derivatives with substituted benzaldehyde precursors, followed by reduction. For example, hydrazine hydrate can be refluxed with intermediates (e.g., 2-(4-formylphenyl)pyrazine) in ethanol/water, followed by ice-water quenching and recrystallization from ethanol to yield crystalline products . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization using polar aprotic solvents. Monitoring via TLC and characterization by NMR ensures intermediate integrity.

Advanced: How can X-ray crystallography and computational methods resolve structural ambiguities in this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) determines precise molecular conformations and hydrogen-bonding networks. For example, π-π interactions between pyrazine and aromatic rings (centroid distances ~3.5 Å) stabilize crystal packing . Computational validation via density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) predicts bond angles and torsional strain, aligning with experimental data . Advanced refinements (e.g., anisotropic displacement parameters) address thermal motion artifacts .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:
Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Work should occur in a fume hood to avoid inhalation. Waste must be segregated in halogen-compatible containers and processed by certified disposal services. Spills require neutralization with inert absorbents (e.g., vermiculite) and ethanol/water rinses .

Advanced: How can hydrogen-bonding patterns in this compound salts inform co-crystal design?

Answer:
Protonation sites (e.g., pyrazine N vs. hydroxyl O) dictate hydrogen-bonding motifs. In mono-hydrobromide salts, N–H⋯Br⁻ and O–H⋯O interactions form 3D networks or zigzag chains, depending on protonation . Co-crystallization with dicarboxylic acids (e.g., fumarate) leverages O–H⋯O and π-stacking to enhance solubility and stability . Pairing with GRAS co-formers (e.g., citric acid) requires PXSC analysis to validate supramolecular synthons.

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Assigns aromatic protons (δ 8.5–9.0 ppm for pyrazine) and hydroxyl groups (broad singlet ~5 ppm).
  • HPLC-MS: Confirms purity (>95%) and molecular ion peaks ([M+H]⁺).
  • FT-IR: Identifies O–H stretches (~3300 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) .

Advanced: How do DFT calculations enhance the interpretation of spectroscopic data for this compound?

Answer:
DFT (B3LYP/6-311++G(d,p)) predicts vibrational frequencies, NMR chemical shifts (via GIAO method), and electronic transitions (UV-Vis). Comparing computed vs. experimental IR/NMR resolves tautomeric equilibria or solvatomorphism. For redox-active derivatives, frontier molecular orbital (FMO) analysis identifies electron-rich pyrazine sites prone to electrophilic attack .

Advanced: What strategies optimize bioactivity studies of this compound derivatives?

Answer:

  • Targeted synthesis: Introduce substituents (e.g., halogens, sulfonamides) to modulate lipophilicity and binding to targets like estrogen receptors (ERα/ERβ) .
  • Fluorescence tagging: Conjugate with anthranilic acid derivatives for real-time tracking in cellular uptake assays .
  • ADMET prediction: Use SwissADME to assess blood-brain barrier permeability and cytochrome P450 interactions.

Basic: How can researchers troubleshoot low yields in the Mannich reaction involving this compound?

Answer:
Low yields often stem from moisture sensitivity or competing side reactions. Strategies:

  • Use anhydrous solvents (e.g., THF) and molecular sieves.
  • Optimize stoichiometry (amine:aldehyde:ketone = 1:1:1).
  • Monitor pH (ideal range: 4–6) to prevent decomposition.
  • Employ microwave-assisted synthesis to reduce reaction time .

Advanced: What role does this compound play in supramolecular chemistry?

Answer:
The pyrazine moiety acts as a hydrogen-bond acceptor, enabling coordination polymers with transition metals (e.g., Cu²⁺). Its hydroxyl group participates in O–H⋯N bonds, forming 1D chains or 2D sheets. Applications include porous frameworks for gas storage or catalysis .

Advanced: How are reaction mechanisms elucidated for hydrazine derivatives of this compound?

Answer:
Mechanistic studies combine kinetic profiling (e.g., variable-temperature NMR), isotopic labeling (¹⁵N), and DFT transition-state analysis. For hydrazine adducts, intermediates like hydrazones are trapped using in situ IR, confirming nucleophilic attack at the carbonyl group .

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